(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate
Description
The compound "(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate" is a benzofuran derivative characterized by:
- Core structure: A 2,3-dihydrobenzofuran scaffold with a 3-oxo group at position 3.
- Substituents: A (3-methylthiophen-2-yl)methylene group at position 2, introducing a sulfur-containing heterocyclic moiety.
- Stereochemistry: The Z-configuration of the methylene double bond ensures specific spatial arrangement, influencing molecular interactions.
This compound belongs to a class of synthetic benzofuran derivatives explored for diverse applications, including medicinal chemistry and materials science. Its structural features are pivotal in modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO4S/c1-12-8-9-27-19(12)11-18-20(23)16-7-6-15(10-17(16)26-18)25-21(24)13-2-4-14(22)5-3-13/h2-11H,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJOJUDMKDOKO-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Wittig reaction, where a phosphonium ylide reacts with the aldehyde group of the benzofuran derivative to form the (Z)-methylene linkage.
Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with 4-fluorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives of the benzofuran ring.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Benzofuran Core | Provides a framework for biological activity |
| Thiophene Ring | Enhances anti-inflammatory properties |
| Fluorobenzoate Group | Increases solubility and bioavailability |
Medicinal Chemistry
The compound exhibits promising bioactive properties that could be harnessed for therapeutic applications. Research indicates that similar compounds with thiophene and benzofuran structures often display antimicrobial , anticancer , and anti-inflammatory activities.
Case Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : Compounds featuring thiophene rings have been documented to reduce inflammation markers in vitro, suggesting potential for treating chronic inflammatory diseases.
Pharmacology
The unique combination of functional groups allows for interactions with various biological macromolecules, including proteins and nucleic acids. This interaction can influence cellular processes such as signal transduction and gene expression.
Experimental Insights
- In vitro Studies : Research has demonstrated that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate can modulate the activity of enzymes involved in metabolic pathways, leading to potential applications in metabolic disorders.
Material Science
The compound's structural characteristics may also lend themselves to applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Potential Applications
- Organic Photovoltaics : The ability of the compound to absorb light effectively could be explored in the development of organic solar cells.
- Sensors : Its chemical reactivity may be utilized in creating sensors for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism of action of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate depends on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Benzofuran Derivatives
Key Structural and Functional Insights
Benzylidene Substituent Variations: Target vs. Thiophene vs. Furyl: The 2-furyl substituent in replaces sulfur with oxygen, reducing lipophilicity but enhancing hydrogen-bonding capacity .
Benzoate/Ester Modifications :
- Fluorine vs. Methoxy Groups : The target’s 4-fluorobenzoate offers electronegativity and metabolic resistance, whereas 2,6-dimethoxybenzoate () or 3,4-dimethoxybenzoate () increase steric bulk and electron-donating effects .
- Ester vs. Sulfonate : replaces the benzoate with a methanesulfonate , introducing a strong leaving group that may enhance reactivity in substitution reactions .
Fluorine Positioning: ’s 3-fluorobenzylidene introduces meta-fluorine, which may alter dipole moments compared to the target’s para-substituted benzoate .
Physicochemical Implications
- Molecular Weight and Polarity :
- Lipophilicity :
- Thiophene (target) and tert-butyl () groups contribute to higher lipophilicity compared to furyl () or methoxy-substituted derivatives.
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of benzofuran derivatives, which are known for their diverse pharmacological profiles. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes several functional groups that contribute to its biological activity:
| Structural Feature | Description | Biological Implications |
|---|---|---|
| Benzofuran Core | A fused benzene and furan ring | Known for various biological activities |
| Thiophene Moiety | A five-membered ring containing sulfur | Potential anti-inflammatory properties |
| Fluorobenzoate Group | A benzoate with a fluorine substituent | May enhance lipophilicity and bioavailability |
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. Preliminary studies suggest that this compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in inflammatory processes .
- Anticancer Activity : Research indicates that similar benzofuran derivatives possess anticancer properties, potentially through the induction of apoptosis in cancer cells .
Antimicrobial and Anticancer Properties
Research has demonstrated that compounds with the benzofuran scaffold exhibit significant antimicrobial and anticancer activities. The following table summarizes some key findings related to the biological activities of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives:
Case Studies
Several studies have highlighted the potential of benzofuran derivatives in drug development:
- Study on mPGES Inhibition : A study identified several 2,3-dihydrobenzofuran derivatives as promising leads for developing new mPGES inhibitors, emphasizing their role in managing inflammation-related diseases .
- Anticancer Screening : Another investigation explored the anticancer properties of similar compounds, revealing their ability to inhibit cell proliferation in various cancer cell lines .
Q & A
Q. How does the compound’s stability vary under physiological conditions?
Q. What are the primary degradation pathways in accelerated stability studies?
- Findings :
- Hydrolysis : Ester cleavage (4-fluorobenzoate group) under basic conditions .
- Oxidation : Thiophene ring forms sulfoxide derivatives in presence of H₂O₂ .
Q. How to establish structure-activity relationships (SAR) for analogs?
- Approach :
- Analog Synthesis : Replace 4-fluorobenzoate with nitro or methoxy groups .
- Bioactivity Clustering : PCA analysis correlates substituent electronegativity with antimicrobial potency .
Q. Can alternative synthetic routes improve scalability for preclinical studies?
- Routes :
- Solid-Phase Synthesis : Resin-bound intermediates reduce purification steps .
- Flow Chemistry : Continuous synthesis achieves 90% yield in <1 hr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
